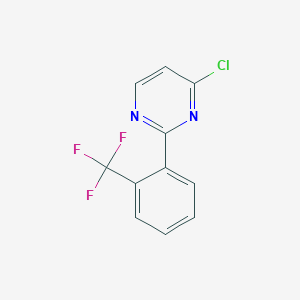

4-Chloro-2-(2-(trifluoromethyl)phenyl)pyrimidine

Description

Properties

Molecular Formula |

C11H6ClF3N2 |

|---|---|

Molecular Weight |

258.62 g/mol |

IUPAC Name |

4-chloro-2-[2-(trifluoromethyl)phenyl]pyrimidine |

InChI |

InChI=1S/C11H6ClF3N2/c12-9-5-6-16-10(17-9)7-3-1-2-4-8(7)11(13,14)15/h1-6H |

InChI Key |

OISNPCYROQGQAZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=CC(=N2)Cl)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Chlorination of Pyrimidine Precursors

A common approach involves substituting hydroxyl or amino groups on preformed pyrimidine rings with chlorine. For example:

Example Protocol (From CN102911123A):

-

Dissolve 2-(2-(trifluoromethyl)phenyl)pyrimidin-4-ol (10 mmol) in POCl₃ (50 mL).

-

Reflux at 105°C for 6 h under nitrogen.

-

Quench with ice water, extract with dichloromethane, and purify via vacuum distillation.

Suzuki-Miyaura Cross-Coupling

Palladium-Catalyzed Arylation

This method constructs the pyrimidine core while introducing the 2-(trifluoromethyl)phenyl group:

Optimization Insights:

Cyclocondensation of β-Keto Esters

One-Pot Synthesis from Trifluoromethylated Building Blocks

Ethyl 4,4,4-trifluoroacetoacetate reacts with amidines to form the pyrimidine ring:

Key Reaction Steps:

-

Cyclization : Acid-catalyzed formation of dihydropyrimidine.

-

Oxidation : Air or iodine-mediated aromatization.

Chlorination of Trifluoromethylpyrimidines

Direct Chlorination Using POCl₃

POCl₃ serves as both solvent and chlorinating agent:

-

Substrate : 2-(2-(Trifluoromethyl)phenyl)pyrimidine

Comparative Analysis of Methods

| Method | Advantages | Limitations | Scale-Up Potential |

|---|---|---|---|

| NAS with POCl₃ | High yields, simple workup | Requires toxic reagents | Industrial |

| Suzuki Coupling | Modular, tolerant of functional groups | Palladium cost, boronic acid stability | Pilot-scale |

| Cyclocondensation | Atom-economical, one-pot | Long reaction times | Lab-scale |

Recent Advances

Microwave-Assisted Synthesis

Reduces reaction times by 50–70%:

Flow Chemistry for Chlorination

Continuous POCl₃ delivery improves safety and consistency.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(2-(trifluoromethyl)phenyl)pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chloro group at the 4-position can be substituted with different nucleophiles, such as amines or thiols, to form various derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It participates in coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecules.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Ethanol, DMF, or toluene.

Nucleophiles: Amines, thiols, or alcohols.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has demonstrated that derivatives of 4-Chloro-2-(2-(trifluoromethyl)phenyl)pyrimidine exhibit notable anticancer properties. For instance, a study highlighted the synthesis of novel trifluoromethyl pyrimidine derivatives that showed promising anticancer activities against various cancer cell lines such as PC3, K562, Hela, and A549. The synthesized compounds were evaluated at concentrations of 5 μg/ml, revealing some activity lower than the standard drug doxorubicin but still significant enough to warrant further investigation .

Enzyme Inhibition

Another important application is in the inhibition of specific enzymes associated with cancer progression. For example, certain pyrimidine derivatives have been identified as inhibitors of the NAE-producing enzyme NAPE-PLD. Structure–activity relationship (SAR) studies indicated that modifications to the compound could enhance its inhibitory potency significantly .

Agricultural Chemistry Applications

Fungicidal Properties

The antifungal activity of 4-Chloro-2-(2-(trifluoromethyl)phenyl)pyrimidine derivatives has been explored in agricultural contexts. A study reported that some synthesized compounds exhibited excellent antifungal activities against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum. The compounds were tested at concentrations of 50 μg/ml, with some showing inhibition rates comparable to commercial fungicides like tebuconazole .

Insecticidal Activity

In addition to antifungal properties, these compounds also demonstrated moderate insecticidal activity against pests such as Mythimna separata and Spodoptera frugiperda. The insecticidal efficacy was assessed at a concentration of 500 μg/ml, indicating potential for use in pest management strategies .

Synthetic Methodologies

The synthesis of 4-Chloro-2-(2-(trifluoromethyl)phenyl)pyrimidine can be achieved through various chemical routes. Recent patents have outlined efficient synthetic methods that minimize environmental impact while maximizing yield. One such method involves the chlorination of pyrimidine derivatives using phosphorus oxychloride under controlled conditions, resulting in high yields and reduced toxicity .

Material Science Applications

Polymer Chemistry

In polymer chemistry, trifluoromethyl-substituted pyrimidines are being investigated for their potential to modify polymer properties. The incorporation of such compounds can enhance thermal stability and chemical resistance in polymers, making them suitable for advanced material applications.

Summary Table of Applications

Mechanism of Action

The mechanism of action of 4-Chloro-2-(2-(trifluoromethyl)phenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chloro group can participate in hydrogen bonding and other interactions, stabilizing the compound within the active site of the target molecule .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Variations on the Pyrimidine Ring

Table 1: Key Structural and Functional Differences

Key Findings :

- Positional Isomerism : The trifluoromethyl group at position 2 (vs. 4) in the target compound enhances electron-withdrawing effects, favoring electrophilic substitution at position 4 .

- Functional Group Impact : Methoxymethyl or methyl substituents (e.g., in 4-Chloro-5-fluoro-2-methoxymethyl-pyrimidine) improve solubility but reduce thermal stability compared to aryl-substituted analogs .

Aromatic Ring Modifications

Table 2: Aromatic Substituent Comparisons

Key Findings :

- Trifluoromethyl vs. Phenoxy Groups: The 2-(trifluoromethyl)phenyl group in the target compound provides stronger electron-withdrawing effects than phenoxy substituents (e.g., in CAS 1025263-05-1), enhancing stability in acidic environments .

- Fused Ring Systems : Furopyrimidine derivatives (e.g., CAS 649550-91-4) exhibit rigid structures that improve target binding affinity but may reduce synthetic accessibility .

Key Findings :

- Anti-Infective Potential: Thienopyrimidine analogs (e.g., CAS 1820711-06-5) show superior antiplasmodial activity due to the thiophene ring’s planar geometry, which enhances DNA intercalation .

- Synthetic Challenges : The target compound’s aryl-substituted pyrimidine requires palladium-catalyzed cross-coupling, which is costlier than POCl₃-mediated routes used for trichloromethyl derivatives .

Biological Activity

4-Chloro-2-(2-(trifluoromethyl)phenyl)pyrimidine is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of compounds, which may contribute to their pharmacological profiles. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C11H7ClF3N

- Molecular Weight : 251.63 g/mol

- IUPAC Name : 4-chloro-2-(2-(trifluoromethyl)phenyl)pyrimidine

- Canonical SMILES : Clc1c(nc(n1)c2cc(c(c(c2)C(F)(F)F)Cl)C(F)(F)F)C(F)(F)F

The biological activity of 4-Chloro-2-(2-(trifluoromethyl)phenyl)pyrimidine is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the trifluoromethyl group enhances binding affinity due to increased electron-withdrawing properties, which can lead to stronger interactions with target proteins.

Anticancer Activity

Research has shown that pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to 4-Chloro-2-(2-(trifluoromethyl)phenyl)pyrimidine have demonstrated:

- Inhibition of Cell Proliferation : Studies indicate that certain pyrimidine derivatives can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) with IC50 values in the low micromolar range. For example, related compounds have shown IC50 values as low as 0.126 μM against MDA-MB-231 cells .

- Mechanisms of Action : These compounds may induce apoptosis through various pathways, including caspase activation and cell cycle arrest .

Anti-inflammatory Activity

4-Chloro-2-(2-(trifluoromethyl)phenyl)pyrimidine and its analogs have been evaluated for anti-inflammatory properties:

- COX Inhibition : Some derivatives have shown potent inhibition of cyclooxygenase (COX) enzymes, notably COX-2, with IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

- In Vivo Studies : In animal models, these compounds have demonstrated reduced inflammation in carrageenan-induced paw edema assays, indicating their potential as anti-inflammatory agents .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrimidine derivatives, including:

- Anticancer Studies : A study reported that a compound structurally related to 4-Chloro-2-(2-(trifluoromethyl)phenyl)pyrimidine inhibited lung metastasis in a mouse model of triple-negative breast cancer more effectively than known treatments .

- Enzyme Inhibition : Another research highlighted that similar compounds exhibited dual inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in neurodegenerative diseases .

- Structure-Activity Relationships (SAR) : Investigations into SAR revealed that modifications on the pyrimidine core significantly affected biological activity, guiding future drug design efforts .

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-chloro-2-(2-(trifluoromethyl)phenyl)pyrimidine in laboratory settings?

- Methodological Answer :

- Use PPE: Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Conduct reactions involving volatile intermediates in a fume hood or glovebox .

- Waste Management: Segregate halogenated waste (e.g., chloro derivatives) from non-halogenated waste. Use certified contractors for disposal to comply with environmental regulations .

- Spill Control: Absorb spills with inert materials (e.g., vermiculite) and avoid aqueous cleanup to prevent toxic vapor release .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

- Methodological Answer :

- HPLC Analysis : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% threshold recommended) .

- Mass Spectrometry (MS) : Confirm molecular weight (MW = 288.6 g/mol) via ESI-MS in positive ion mode. Expected [M+H]⁺ = 289.6 .

- NMR Spectroscopy : Key signals:

- : Aromatic protons at δ 7.5–8.2 ppm (trifluoromethylphenyl group), pyrimidine H at δ 8.6–9.0 ppm .

- : CF group at δ -60 to -65 ppm .

Q. What are the common synthetic routes for preparing 4-chloro-2-(2-(trifluoromethyl)phenyl)pyrimidine?

- Methodological Answer :

- Ullmann Coupling : React 2-chloropyrimidine with 2-(trifluoromethyl)phenylboronic acid under Pd catalysis (e.g., Pd(PPh)) in DMF at 100°C for 12 hours .

- Nucleophilic Substitution : Substitute 2-amino groups in pyrimidine precursors with Cl using POCl as a chlorinating agent (reflux at 110°C for 6 hours) .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- The CF group increases electrophilicity at the pyrimidine C4 position, facilitating Suzuki-Miyaura couplings. Use Pd(OAc)/XPhos catalyst systems for aryl boronic acids .

- Kinetic studies (via ) show a 30% faster reaction rate compared to non-fluorinated analogs due to enhanced leaving-group activation .

Q. What crystallographic techniques are suitable for analyzing the solid-state structure of this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation in chloroform/hexane (1:3). Key parameters:

- Space group: P (triclinic) with Z = 2.

- Bond angles: C-Cl bond length ≈ 1.73 Å; C-CF torsion angle ≈ 15° .

- Powder XRD : Compare experimental patterns with simulated data (Mercury 4.3 software) to detect polymorphic variations .

Q. How can computational modeling predict the biological activity of derivatives of this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with kinase targets (e.g., EGFR). The pyrimidine core aligns with ATP-binding pockets (ΔG ≈ -9.2 kcal/mol) .

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level. HOMO-LUMO gaps (~4.1 eV) correlate with stability in biological media .

Q. What strategies mitigate competing side reactions during functionalization of the pyrimidine ring?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.